molecular formula C23H32N2O3 B14986121 3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B14986121
M. Wt: 384.5 g/mol
InChI Key: UWCSUKIUGRGHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran ring, a morpholine ring, and a cyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Shares the morpholine ring and has similar biological activities.

    3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Contains similar structural motifs and is used in related research applications.

Uniqueness

3,4,6-trimethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural complexity

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H32N2O3/c1-16-13-17(2)20-18(3)21(28-19(20)14-16)22(26)24-15-23(7-5-4-6-8-23)25-9-11-27-12-10-25/h13-14H,4-12,15H2,1-3H3,(H,24,26)

InChI Key

UWCSUKIUGRGHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC3(CCCCC3)N4CCOCC4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.